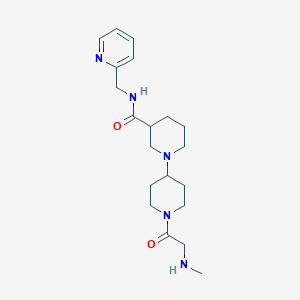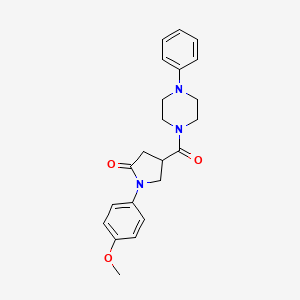
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could include:
Formation of the piperazine ring: Starting with a suitable precursor, such as phenylpiperazine, and reacting it with a carbonyl compound.
Introduction of the pyrrolidin-2-one moiety: This step may involve the reaction of the intermediate with a pyrrolidinone derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve:
Receptor binding: Interaction with neurotransmitter receptors in the brain.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal transduction pathways: Modulation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidin-2-one.
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)azetidin-2-one: Similar structure but with an azetidinone ring.
Uniqueness
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-20-9-7-19(8-10-20)25-16-17(15-21(25)26)22(27)24-13-11-23(12-14-24)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVOIMXMTKSYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5280372.png)
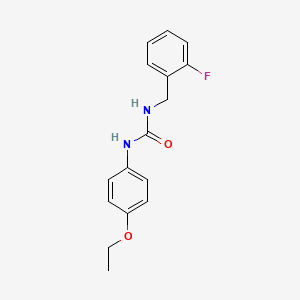
![5-(hydroxymethyl)-N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-2-furamide](/img/structure/B5280382.png)
![N-(2,3-dihydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5280386.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5280393.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5280397.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5280403.png)
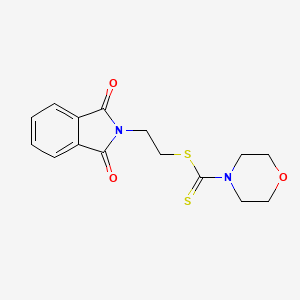
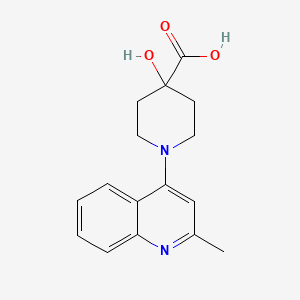
![4-[(5,6,7-trimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5280424.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-bromobenzamide](/img/structure/B5280426.png)
![rel-(4aS,8aR)-6-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5280445.png)
![6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-9H-purine](/img/structure/B5280461.png)
